molecular formula C16H14Cl2OS B3025103 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-49-9

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Cat. No. B3025103
CAS RN: 898780-49-9
M. Wt: 325.3 g/mol
InChI Key: QNQWZBJPURGBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” is an organic compound with the molecular formula C16H14Cl2OS . It is also known by its synonyms such as “1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one” and “DTXSID80644345” among others .


Molecular Structure Analysis

The molecular structure of “2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” consists of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 1 sulfur atom, and 1 oxygen atom . The InChI string representation of the molecule is "InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3" .


Physical And Chemical Properties Analysis

The molecular weight of “2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone” is 325.3 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 42.4 Ų . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Antimicrobial Properties

A study by Benneche et al. (2011) on a similar compound, 5-(Chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones, revealed their potential as antimicrobial agents. These compounds significantly reduced biofilm formation by marine bacteria, indicating their usefulness in combating bacterial growth (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).

Synthesis of Novel Compounds

Wöhrle et al. (1993) demonstrated the synthesis of 4,5-bis(aryloxy)-, 4,5-bis(phenylthio)- and 4,5-bis(propylthio)-1,2-dicyanobenzenes from a similar dichloro-dicyanobenzene compound. These reactions led to the creation of new octasubstituted phthalocyanines, showcasing the compound's versatility in synthesizing new materials (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Semisynthesis of Natural Methoxylated Propiophenones

A study by Joshi, Sharma, and Sinha (2005) involved the semisynthesis of natural methoxylated propiophenones. They utilized a similar compound, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), for the oxidation process in their synthesis, demonstrating the compound's utility in the semisynthesis of complex organic molecules (Joshi, Sharma, & Sinha, 2005).

Applications in Organic Synthesis

Cossar, Lu, and Received (1991) explored the chlorination of propiophenone, closely related to 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone, in aqueous alkali. This process led to the formation of 2-phenylglyceric acid, indicating the compound's relevance in organic synthesis and transformation processes (Cossar, Lu, & Received, 1991).

Electrochemical Applications

Sankaran and Reynolds (1997) synthesized derivatives of 3,4-ethylenedioxythiophene (EDOT) and studied their electrochemical properties. Given the structural similarity, this compound may also have potential in electrochemical applications, particularly in the formation of conducting polymers (Sankaran & Reynolds, 1997).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWZBJPURGBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644345
Record name 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898780-49-9
Record name 1-Propanone, 1-(2,5-dichlorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.